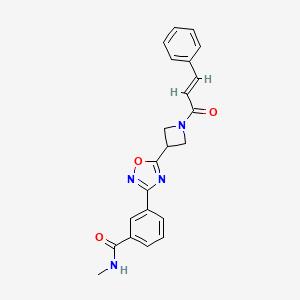![molecular formula C17H22N4O B2934078 3-(2-methylphenyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea CAS No. 2097897-34-0](/img/structure/B2934078.png)
3-(2-methylphenyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-methylphenyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea is a chemical compound that has gained attention in scientific research for its potential applications in various fields.
Mechanism of Action
The exact mechanism of action of 3-(2-methylphenyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea is not fully understood. However, studies have suggested that the compound exerts its effects through various pathways, including the inhibition of cell proliferation, induction of apoptosis, and modulation of various signaling pathways.
Biochemical and Physiological Effects
Studies have shown that 3-(2-methylphenyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea has various biochemical and physiological effects. The compound has been shown to inhibit the activity of various enzymes, including tyrosine kinase and topoisomerase. In addition, the compound has been shown to modulate the expression of various genes and proteins involved in cell growth and survival.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-(2-methylphenyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea for lab experiments is its ability to selectively target cancer cells while sparing normal cells. This makes it a potentially effective anticancer agent with fewer side effects than traditional chemotherapy drugs.
However, one of the limitations of the compound is its low solubility in water, which can make it difficult to administer in vivo. In addition, further studies are needed to determine the optimal dosage and administration route for the compound.
Future Directions
There are several future directions for the study of 3-(2-methylphenyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea. One area of interest is the development of more efficient synthesis methods for the compound. In addition, further studies are needed to determine the optimal dosage and administration route for the compound in vivo.
Furthermore, the compound has shown potential for use in the treatment of neurodegenerative diseases, and further studies are needed to explore this potential further. Finally, the compound has also shown potential for use in combination with other anticancer drugs, and further studies are needed to determine the optimal combination therapy for different types of cancer.
Synthesis Methods
The synthesis of 3-(2-methylphenyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea involves the reaction between 2-methylbenzenamine and 4-(1H-pyrazol-1-yl)cyclohexanone in the presence of urea and acetic acid. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization.
Scientific Research Applications
3-(2-methylphenyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea has been studied for its potential use in various scientific research applications. One of the main areas of interest is its use as a potential anticancer agent. Studies have shown that the compound has the ability to inhibit the growth of cancer cells in vitro and in vivo.
In addition, the compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that the compound has neuroprotective effects and can improve cognitive function in animal models.
properties
IUPAC Name |
1-(2-methylphenyl)-3-(4-pyrazol-1-ylcyclohexyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-13-5-2-3-6-16(13)20-17(22)19-14-7-9-15(10-8-14)21-12-4-11-18-21/h2-6,11-12,14-15H,7-10H2,1H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDFIHPRKFITVRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2CCC(CC2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-methylphenyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone](/img/structure/B2933995.png)
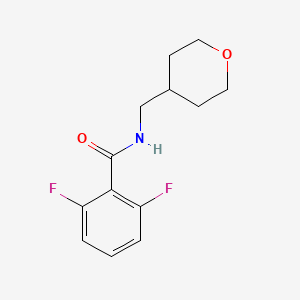
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-fluorobenzamide](/img/structure/B2933997.png)
![N-(2-methylbenzo[d]thiazol-5-yl)-4-(4-methylphenylsulfonamido)benzamide](/img/structure/B2933999.png)
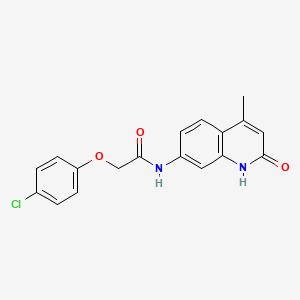
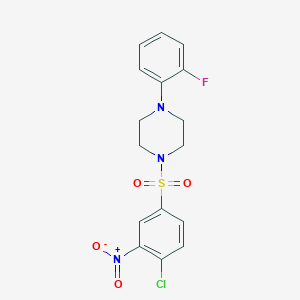
![N-[2-oxo-2-(piperidin-1-yl)ethyl]methanesulfonamide](/img/structure/B2934002.png)
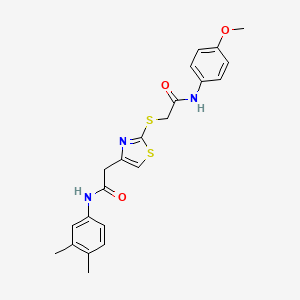

![1-[(3-chlorobenzyl)thio]-4-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2934008.png)
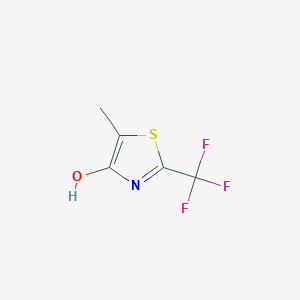
![Ethyl 2-(2-(benzo[d]isoxazol-3-ylmethylsulfonamido)thiazol-4-yl)acetate](/img/structure/B2934015.png)
